N-Nitroaniline

Übersicht

Beschreibung

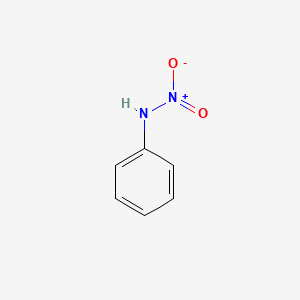

N-Nitroaniline is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-Nitroaniline derivatives are utilized in the pharmaceutical industry for the synthesis of various drugs. These compounds often serve as intermediates in the production of analgesics, anti-inflammatory agents, and other therapeutic drugs. For instance, derivatives of this compound have been studied for their potential in developing new anti-cancer agents due to their ability to interact with biological systems effectively .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that specific this compound derivatives exhibited significant cytotoxicity against cancer cell lines. The research highlighted the importance of structural modifications in enhancing the efficacy of these compounds as potential therapeutic agents .

Material Science Applications

This compound is also explored in materials science, particularly in the development of piezoelectric and electro-optical materials. For example, N,N-dimethyl-4-nitroaniline has been embedded in polymer matrices to improve mechanical properties and enhance piezoelectric responses. Such materials are promising for applications in sensors and energy harvesting devices .

Table 1: Properties of N,N-Dimethyl-4-Nitroaniline Embedded Polymers

| Property | Value |

|---|---|

| Piezoelectric Output Voltage | High (specific values not disclosed) |

| Young's Modulus | 55 MPa |

| Tensile Strength | 2.8 MPa |

Environmental Applications

This compound is recognized for its role in environmental remediation, particularly in the degradation of pollutants. Its chemical reduction has been extensively studied as a method for removing nitroanilines from wastewater, utilizing various nanocatalytic systems such as silver and gold nanoparticles .

Case Study: Catalytic Degradation

Research has shown that using silver nanoparticles supported on chitosan biopolymeric matrices effectively degrades nitroanilines in aqueous systems. This method highlights the potential for transforming toxic pollutants into less harmful substances through advanced catalytic processes .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for photometric determination techniques. It can be used to measure concentrations of certain substances through colorimetric analysis, providing a reliable method for quantifying compounds in various samples .

Eigenschaften

CAS-Nummer |

645-55-6 |

|---|---|

Molekularformel |

C6H6N2O2 |

Molekulargewicht |

138.12 g/mol |

IUPAC-Name |

N-phenylnitramide |

InChI |

InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H |

InChI-Schlüssel |

VBEGHXKAFSLLGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.